molecular formula C10H17N3 B1491992 6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine CAS No. 2098044-60-9

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine

Cat. No. B1491992
CAS RN: 2098044-60-9
M. Wt: 179.26 g/mol
InChI Key: SZHFOWXHQBTNER-UHFFFAOYSA-N
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Description

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine (6-AEE-NEMPA) is a small molecule with a unique structure and a wide range of applications in scientific research.

Scientific Research Applications

Ring Transformations and Aminations

Reactions involving heterocyclic halogeno compounds with nucleophiles have demonstrated ring transformations and aminations, leading to the formation of various amino compounds. These transformations are significant for synthesizing new heterocyclic compounds with potential applications in material science and pharmaceuticals (Hertog et al., 2010).

Molecular Salt Formation

The study on "2-Amino-6-methylpyridinium 2,2,2-trichloroacetate" illustrates the formation of molecular salts from amino pyridines, highlighting the geometrical and hydrogen bonding characteristics that could be crucial for designing novel compounds with specific properties (Babu et al., 2014).

Synthesis of Heterocyclic Compounds

Research on "Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate" showcases the synthesis of heterocyclic compounds from pyridin-2-amines, which are crucial for developing compounds with potential bioactivity or as intermediates for further chemical synthesis (Yao et al., 2010).

Formation of Aminals via Pummerer Rearrangement

The formation of aminals from amines through Pummerer rearrangement has been investigated, offering insights into novel synthetic pathways for creating complex nitrogen-containing compounds, which could have applications in medicinal chemistry (Rakhit et al., 1979).

Mechanism of Action

properties

IUPAC Name

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-3-13(2)10-6-4-5-9(12-10)7-8-11/h4-6H,3,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHFOWXHQBTNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-aminoethyl)-N-ethyl-N-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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